molecular formula C5H9NO2 B032832 Pterolactam CAS No. 38072-88-7

Pterolactam

Cat. No. B032832
CAS RN: 38072-88-7
M. Wt: 115.13 g/mol
InChI Key: VULIHENHKGDFAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pterolactam's synthesis involves innovative approaches to derive novel compounds with enhanced properties. For instance, a study on the antifungal activity of pterolactam-inspired amide Mannich bases highlights the design and synthesis of novel compounds from pterolactam, demonstrating good to high antifungal activities against several fungal strains. These Mannich bases of amide derived from Pterolactam represent a significant advancement in utilizing pterolactam for developing biosourced fungicides (Dascălu et al., 2020).

Molecular Structure Analysis

The molecular structure of pterolactam and its derivatives is crucial for understanding their function and potential applications. Studies involving polycyclic tetramate macrolactams (PTMs), to which pterolactam is closely related, have shed light on the structural complexity and biosynthetic origins of these compounds. These investigations reveal the intricate molecular architecture and the biosynthetic pathways involved in the formation of PTMs, providing insights into the structural basis of their biological activities (Luo et al., 2013).

Chemical Reactions and Properties

Pterolactam undergoes various chemical reactions, leading to the formation of diverse compounds with unique properties. The study on the behavior of pterolactam in Lewis/Brönsted acid catalysis environments is particularly illuminating. It provides insights into the amidoalkylation process and the product distribution, highlighting the high reactivity of pterolactam and its derivatives under these conditions. This research points to the potential of pterolactam in synthesizing novel compounds through cascade processes, including Povarov type reactions (Dumitriu et al., 2020).

Scientific Research Applications

Medicinal Chemistry

  • Application : Pterolactam is related to β-lactam antibiotics, which are the most widely used antibacterial agents worldwide . These antibiotics, including penicillins and cephalosporins, are covalent inhibitors that target bacterial penicillin-binding proteins and disrupt peptidoglycan synthesis .
  • Methods : The β-lactams interact covalently with their target proteins. Bacteria can achieve resistance to β-lactams in several ways, including the production of serine β-lactamase enzymes .
  • Results : Despite the prevalence of resistance mechanisms, β-lactams continue to be an essential tool for the treatment of infectious disease, and recent advances (e.g., β-lactamase inhibitor development) will continue to support their future use .

Organic Chemistry

  • Application : Pterolactam and its N-aryl derivatives have been studied for their reactivity towards TMSOTf or TfOH in the presence and absence of TMS-protected anilines .
  • Methods : Under these conditions, the N-acyliminium precursors showed high reactivity at both α- and β-positions of the nitrogen atom . These salts can induce cascade processes including Povarov type reaction among other transformations .
  • Results : Novel quinolines and tetrahydro-quinolines, among other compounds, were isolated for the first time .

Safety And Hazards

When handling Pterolactam, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for Pterolactam are not mentioned in the retrieved papers, the β-lactams continue to be an essential tool for the treatment of infectious disease, and recent advances (e.g., β-lactamase inhibitor development) will continue to support their future use .

properties

IUPAC Name

5-methoxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-8-5-3-2-4(7)6-5/h5H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULIHENHKGDFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20959021
Record name 2-Methoxy-3,4-dihydro-2H-pyrrol-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pterolactam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Methoxypyrrolidin-2-one

CAS RN

38072-88-7, 63853-74-7
Record name Pterolactam
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63853-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pterolactam
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Record name 2-Methoxy-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrrolidinone, 5-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Pterolactam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

56 - 67 °C
Record name Pterolactam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
AE Dascalu, A Ghinet, E Lipka, C Furman, B Rigo… - Fitoterapia, 2020 - Elsevier
… novel Mannich bases of amide derivated from Pterolactam have been designed, synthesized and their … N,N′-aminals derivated from Pterolactam proved to be good candidates for the …
Number of citations: 12 www.sciencedirect.com
AE Dascalu, A Ghinet, E Lipka, M Collinet, B Rigo… - Molecular …, 2019 - Elsevier
… pterolactam 3, readily available from pyroglutamic acid in high yield and purity [30]. The reaction of pterolactam … methodology to improve the reactivity of pterolactam 3 with a large range …
Number of citations: 5 www.sciencedirect.com
K TAKATORI, S NAKANO, S NAGATA… - Chemical and …, 1972 - jstage.jst.go.jp
Pterolactam, a New Compound isolated from Bracken … Pterolactam, a New Compound isolated from Bracken …
Number of citations: 30 www.jstage.jst.go.jp
GM Dumitriu, E Bîcu, B Rigo, J Moncol, A Daïch… - Organic …, 2020 - arkat-usa.org
… To gain some insights on the amidoalkylation process, we were interested in studying the product distribution when pterolactam was exposed to acids. The reactivity of pterolactam and …
Number of citations: 5 www.arkat-usa.org
SW Chang, KH Kim, IK Lee, SU Choi… - Natural Product …, 2009 - koreascience.kr
Phytochemical investigation of the MeOH extract of the aerial parts of Bistorta manshuriensis resulted in the isolation of two cerebrosides, two lactams, six phenolic compounds and …
Number of citations: 112 koreascience.kr
AE Dascalu, A Ghinet, E Lipka, C Furman… - Bioorganic & Medicinal …, 2020 - Elsevier
… Target compounds 2a-e have been obtained by a two-steps route via pterolactam (5-… , an electrochemical decarboxylative oxidation furnished racemic pterolactam 4 in quantitative yield. …
Number of citations: 33 www.sciencedirect.com
MC Song, HJ Yang, TS Jeong, KT Kim… - Archives of pharmacal …, 2008 - Springer
The aerial parts of Chrysanthemum coronarium L. were extracted with MeOH, and the concentrated extract was partitioned using EtOAc, n-BuOH, and H 2 O, successively. Repeated …
Number of citations: 48 link.springer.com
A Damiens, AE Dascalu… - Chemistry & …, 2021 - Wiley Online Library
… , is obtained thanks to an electrochemical route, which is an unconventional activation technology, enabling an efficient and fast transformation of pyroglutamic acid 5 to pterolactam 6. …
Number of citations: 1 onlinelibrary.wiley.com
Y Cheng, J Zhou, S Deng… - Chinese Traditional and …, 1994 - pesquisa.bvsalud.org
Object To study the chemical constituents of our folk herb, Cucubalus baccifer L Methods The components were separated on Diaion HP 20 and silica gel column chromatography and …
Number of citations: 2 pesquisa.bvsalud.org
I Hirono - Journal of Environmental Science & Health Part C, 1985 - Taylor & Francis
… (32) isolated 5-methoxy-2-pyrrolidone from bracken and named it pterolactam. However, the carcinogenic activity of pterolactam could not be experimentally confirmed, either by …
Number of citations: 9 www.tandfonline.com

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